molecular formula C8H15NO2 B13550528 Methyl 3-(3-aminocyclobutyl)propanoate

Methyl 3-(3-aminocyclobutyl)propanoate

Cat. No.: B13550528
M. Wt: 157.21 g/mol
InChI Key: FSLYZQSKAFTWKK-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminocyclobutyl)propanoate (CAS: 1391202-69-9) is a cyclobutane-containing ester featuring a primary amine substituent on the cyclobutyl ring. The compound’s synthesis likely involves introducing the aminocyclobutyl moiety onto a propanoate backbone, analogous to methods used for related amino-substituted esters (e.g., condensation and reduction steps described in peptidomimetic syntheses) .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-(3-aminocyclobutyl)propanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5,9H2,1H3

InChI Key

FSLYZQSKAFTWKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminocyclobutyl)propanoate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminocyclobutyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-(3-aminocyclobutyl)propanoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
This compound 1391202-69-9 Not reported Not reported Cyclobutyl amine, ester Pharmaceutical intermediates (inferred)
Methyl 3-mercaptopropanoate 2935-90-2 C4H8O2S 120.17 Thiol, ester Flavor/fragrance industry
Methyl 3-(3-aminobenzamido)propanoate 164785-09-5 Not reported Not reported Benzamido, amine, ester Drug discovery intermediates
Methyl 3-(methylthio)propanoate Not reported C5H10O2S 134.19 Methylthio, ester Aroma-active compound in mead
Methyl 3-(4-aminophenyl)propanoate Various C10H13NO2 179.22 Aromatic amine, ester Antimycobacterial agents
Key Observations:
  • Cyclobutyl vs.
  • Thiol vs. Amine Reactivity: Methyl 3-mercaptopropanoate’s thiol group confers higher reactivity (e.g., oxidation susceptibility) compared to the stable amine in the cyclobutyl analog .
  • Benzamido Substituents: Methyl 3-(3-aminobenzamido)propanoate’s aromatic amide group may improve solubility via hydrogen bonding, unlike the aliphatic cyclobutyl amine .

Physicochemical Properties

  • Solubility: The cyclobutyl amine’s basicity may improve water solubility via salt formation, whereas Methyl 3-mercaptopropanoate’s thiol group contributes to hydrophobicity .
  • Lipophilicity : The cyclobutyl group’s rigidity may reduce flexibility and increase lipophilicity compared to linear-chain esters, influencing membrane permeability .

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